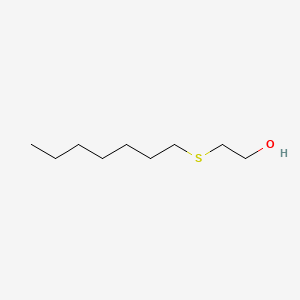

2-Hydroxyethyl heptyl sulfide

Description

Historical Context and Evolution of Research in β-Hydroxyethyl Sulfide (B99878) Chemistry

The investigation into β-hydroxyethyl sulfides is intrinsically linked to the history of chemical warfare agents, specifically mustard gas, or bis(2-chloroethyl) sulfide. The hydrolysis of this potent vesicant yields thiodiglycol, or bis(2-hydroxyethyl) sulfide, a significantly less toxic compound. This historical connection spurred early interest in the chemistry of β-hydroxyethyl sulfides to understand the degradation pathways of mustard gas and to develop methods for its detection and decontamination.

Over time, the focus of research has shifted from degradation products to the intrinsic chemical properties and potential applications of β-hydroxyethyl sulfides themselves. Scientists began to explore their synthesis, reactivity, and physical properties, recognizing their utility as versatile chemical intermediates. The presence of both a nucleophilic sulfur atom and a reactive hydroxyl group allows for a wide range of chemical transformations, making them valuable building blocks in organic synthesis.

Scope and Relevance of 2-Hydroxyethyl Heptyl Sulfide in Contemporary Chemical Sciences

In the realm of contemporary chemical sciences, 2-Hydroxyethyl heptyl sulfide and its analogs are relevant in several key areas. The dual functionality of these molecules makes them interesting candidates for the synthesis of specialized polymers and surfactants. The sulfide group can be oxidized to sulfoxides and sulfones, providing a pathway to materials with different polarities and properties. The hydroxyl group, on the other hand, can be esterified or etherified to introduce new functional groups.

Furthermore, the study of such unsymmetrical sulfides contributes to a deeper understanding of intermolecular interactions, particularly hydrogen bonding involving the hydroxyl group and the sulfur atom. This knowledge is crucial in fields such as materials science and medicinal chemistry, where the control of molecular interactions is paramount. While direct applications of 2-Hydroxyethyl heptyl sulfide are not yet established, its study provides valuable insights into the behavior of more complex molecules containing similar functional moieties.

Conceptual Frameworks and Theoretical Underpinnings Guiding Research on the Compound

Research on 2-Hydroxyethyl heptyl sulfide is guided by fundamental principles of organic chemistry. The synthesis of this compound and its analogs is often approached through nucleophilic substitution reactions, a cornerstone of organic synthesis. The regioselectivity and stereoselectivity of these reactions are key areas of investigation, often rationalized through frontier molecular orbital theory and an understanding of steric and electronic effects.

Computational chemistry also plays a vital role in understanding the properties of these molecules. Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict molecular geometries, vibrational frequencies (correlating to IR spectra), and NMR chemical shifts. These theoretical calculations complement experimental data, providing a more complete picture of the molecule's structure and reactivity. The study of reaction mechanisms, such as the oxidation of the sulfide or the etherification of the alcohol, also relies heavily on these theoretical frameworks to elucidate transition states and reaction pathways.

Structure

3D Structure

Properties

IUPAC Name |

2-heptylsulfanylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20OS/c1-2-3-4-5-6-8-11-9-7-10/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFQDKASLZODHCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCSCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80181407 | |

| Record name | 2-Hydroxyethyl heptyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26901-97-3 | |

| Record name | 2-Hydroxyethyl heptyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026901973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC404006 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404006 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxyethyl heptyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEPTYL 2-HYDROXYETHYL SULFIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Manufacturing

The primary route for the synthesis of 2-Hydroxyethyl heptyl sulfide (B99878) is through the nucleophilic attack of a heptanethiolate on a 2-haloethanol or by the ring-opening of ethylene (B1197577) oxide with heptanethiol. A common laboratory-scale synthesis involves the reaction of 1-heptanethiol (B157337) with 2-chloroethanol (B45725) in the presence of a base.

A study on the synthesis of the closely related 2-hydroxyethyl-n-octyl sulfide provides a well-defined procedure that can be adapted for 2-Hydroxyethyl heptyl sulfide. researchgate.net The reaction of 1-octanethiol (B94742) with 2-chloroethanol under homogeneous conditions using ethanol (B145695) as a solvent and sodium hydroxide (B78521) as a base yielded the desired product. researchgate.net The structure of the synthesized compound was confirmed using Infrared (IR) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. researchgate.net

The optimal reaction conditions for the synthesis of the n-octyl analog were found to be a molar ratio of 2-chloroethanol to 1-octanethiol of 1.2:1, with the reaction carried out at 52°C for 2 hours. researchgate.net It is expected that similar conditions would be effective for the synthesis of 2-Hydroxyethyl heptyl sulfide.

Table 1: Physicochemical Properties of 2-Hydroxyethyl Heptyl Sulfide and Related Compounds

| Property | 2-Hydroxyethyl heptyl sulfide (Predicted) | 2-Hydroxyethyl propyl sulfide | Thiodiglycol (Bis(2-hydroxyethyl) sulfide) |

| Molecular Formula | C₉H₂₀OS | C₅H₁₂OS | C₄H₁₀O₂S |

| Molecular Weight | 176.32 g/mol | 120.21 g/mol | 122.19 g/mol |

| CAS Number | 26901-97-3 | 22812-90-4 | 111-48-8 |

| Appearance | - | - | Colorless, viscous liquid |

| Boiling Point | - | - | 283 °C (decomposes) |

| Melting Point | - | - | -10 °C |

| Density | - | - | 1.185 g/cm³ |

Note: Data for 2-Hydroxyethyl heptyl sulfide is predicted or from supplier information without independent verification. Data for other compounds is from established chemical databases.

Spectroscopic Data

Established Synthetic Routes to β-Hydroxyethyl Sulfides

The primary methods for synthesizing β-hydroxyethyl sulfides involve the formation of a carbon-sulfur bond adjacent to a carbon bearing a hydroxyl group. The key strategies include the ring-opening of three-membered rings like epoxides or the use of cyclic carbonates as a safer alternative.

Nucleophilic Addition Reactions of Mercaptans to Epoxides

The reaction between a thiol (mercaptan) and an epoxide is a fundamental and widely utilized method for preparing β-hydroxy sulfides. The synthesis of 2-hydroxyethyl heptyl sulfide via this route involves the nucleophilic attack of 1-heptanethiol (B157337) on the ethylene (B1197577) oxide ring.

This reaction is typically base-catalyzed. A base, such as a tertiary amine or sodium hydroxide (B78521), deprotonates the thiol (R-SH) to form a thiolate anion (R-S⁻). The thiolate is a significantly stronger nucleophile than the corresponding thiol and readily attacks one of the electrophilic carbon atoms of the epoxide ring. This attack proceeds via an S_N2 mechanism, causing the ring to open and form an alkoxide intermediate. In a subsequent step, the alkoxide is protonated by a proton source in the mixture (such as water or the conjugate acid of the base) to yield the final β-hydroxyethyl sulfide product. rsc.orgresearchgate.net

Under basic or neutral conditions, the regioselectivity of the attack on asymmetrically substituted epoxides follows a strict S_N2 pathway, with the nucleophilic thiolate attacking the less sterically hindered carbon atom. libretexts.org Conversely, under acidic conditions, the epoxide oxygen is first protonated, and the nucleophilic attack occurs at the more substituted carbon, which can better stabilize the developing positive charge, in a mechanism with S_N1 character. libretexts.org For the synthesis of 2-hydroxyethyl heptyl sulfide from ethylene oxide, which is a symmetrical epoxide, this distinction is irrelevant as attack on either carbon yields the same product.

Reactions Involving Cyclic Carbonates and Mercaptans

Due to the highly toxic and gaseous nature of ethylene oxide, safer and more environmentally friendly alternatives have been sought. Ethylene carbonate, a readily available and less hazardous compound, serves as an excellent substitute for ethylene oxide in β-hydroxyethylation reactions. rsc.org The key advantage is that the only byproduct is carbon dioxide, which is easy to remove from the reaction mixture. rsc.org

A green and efficient method for the synthesis of 2-hydroxyethyl alkyl sulfides involves the reaction of an n-alkyl mercaptan with ethylene carbonate using alkali carbonates as catalysts under solvent-free conditions. rsc.org Research has demonstrated that catalysts such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are highly effective, providing excellent yields at temperatures around 120 °C. rsc.orgrsc.org

The proposed mechanism involves three main steps. rsc.org First, the alkali carbonate interacts with the thiol, forming a more nucleophilic potassium thiolate intermediate (RS-K⁺) and potassium bicarbonate (KHCO₃). Second, this activated thiolate acts as the nucleophile, attacking one of the methylene carbons of the ethylene carbonate ring, leading to its opening and the formation of an intermediate. The final step involves the reaction of this intermediate with the previously formed KHCO₃, which results in the formation of the 2-hydroxyethyl sulfide product, regeneration of the alkali carbonate catalyst, and the release of carbon dioxide. rsc.org The rate-determining step is the nucleophilic ring-opening of the ethylene carbonate. rsc.org The catalytic activity of the alkali carbonates is found to increase with the ionic size of the alkali cation (Li⁺ < Na⁺ < K⁺ < Rb⁺ < Cs⁺), which correlates with a decrease in the energy barrier for the ring-opening of the carbonate. rsc.org

Table 1: Effect of Different Alkali Carbonate Catalysts on the Synthesis of 2-Hydroxyethyl Octyl Sulfide

| Catalyst (1 mol%) | Temperature (°C) | Time (h) | Conversion (%) |

| None | 120 | 6 | < 5 |

| Li₂CO₃ | 120 | 6 | 15 |

| Na₂CO₃ | 120 | 6 | 84 |

| K₂CO₃ | 120 | 6 | 98 |

| Rb₂CO₃ | 120 | 6 | > 99 |

| Cs₂CO₃ | 120 | 6 | > 99 |

| Data derived from a study on the synthesis of 2-hydroxyethyl n-octyl sulfide, an analogue of 2-hydroxyethyl heptyl sulfide, using n-octyl mercaptan and ethylene carbonate. rsc.org |

Zeolites are crystalline aluminosilicates with a highly regular porous structure and well-defined acidic or basic sites, making them attractive as shape-selective solid catalysts. While direct literature on the zeolite-catalyzed reaction between ethylene carbonate and 1-heptanethiol is not extensive, the principles of zeolite catalysis in related reactions suggest a viable pathway. Zeolites are known to catalyze the addition of hydrogen sulfide to olefins google.com and the conversion of glycerol (B35011) with CO₂ to glycerol carbonate. mdpi.com

In a proposed mechanism, the Lewis acid sites within the zeolite framework (e.g., framework aluminum or other introduced metal cations) could coordinate to and activate the carbonyl oxygen of ethylene carbonate. This activation would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the sulfur atom of 1-heptanethiol. The reaction would proceed within the confined space of the zeolite pores, potentially influencing selectivity and preventing side reactions. The resulting intermediate would then rearrange, releasing CO₂ and the 2-hydroxyethyl heptyl sulfide product. The use of a solid, reusable catalyst like a zeolite would simplify product purification and align with green chemistry principles.

Phase Transfer Catalysis in Solvent-Free Conditions

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, such as a solid-liquid or aqueous-organic system. acsgcipr.org This methodology is particularly valuable for S-alkylation reactions and can often be performed under solvent-free conditions, which enhances its environmental credentials by increasing productivity and reducing waste. acsgcipr.orgcrdeepjournal.org

In the context of synthesizing β-hydroxyethyl sulfides, PTC typically employs a quaternary ammonium (B1175870) salt, such as tetrabutylammonium (B224687) bromide (TBAB), as the catalyst. phasetransfer.com A common route involves the reaction of a thiol with a 2-haloethanol (e.g., 2-chloroethanol) rather than an epoxide.

The mechanism begins in an aqueous or solid phase where an inorganic base (e.g., sodium hydroxide) deprotonates 1-heptanethiol to form the sodium heptylthiolate salt. This salt is generally insoluble in the organic phase (which, in a solvent-free system, is the 2-chloroethanol (B45725) reactant itself). The role of the quaternary ammonium cation (Q⁺) is to pair with the thiolate anion (RS⁻), extracting it from the aqueous/solid phase into the organic phase as a lipophilic ion pair [Q⁺RS⁻]. crdeepjournal.org Once in the organic phase, the "naked" and highly reactive thiolate anion performs an S_N2 displacement on the 2-chloroethanol, displacing the chloride ion and forming the C-S bond. The resulting products are 2-hydroxyethyl heptyl sulfide and the quaternary ammonium chloride [Q⁺Cl⁻]. The catalyst completes the cycle by returning to the aqueous/solid phase, exchanging the chloride for another thiolate anion, and continuing the process. This catalytic cycle allows for high conversion with only a small amount of catalyst.

Table 2: Representative Conditions for PTC Synthesis of a β-Hydroxyethyl Sulfide Analogue

| Reactant 1 | Reactant 2 | Catalyst | Base | Conditions | Yield |

| 1-Octanethiol (B94742) | 2-Chloroethanol | - | NaOH | Ethanol (B145695), 52 °C, 2 h | 95.2% |

| Halogenated n-octane | Mercaptoethanol | Quaternary Ammonium Salt | Aq. NaOH | Solvent-free, 30-70 °C, 4-10 h | High |

| Data derived from studies on the synthesis of 2-hydroxyethyl n-octyl sulfide. researchgate.net The first entry shows a homogenous reaction for comparison, while the second shows a PTC solvent-free approach. |

Compound Reference Table

| Compound Name | Role in Article |

| 2-Hydroxyethyl heptyl sulfide | Target Compound |

| 1-Heptanethiol | Reactant |

| Ethylene oxide | Reactant |

| Ethylene carbonate | Reactant |

| 2-Chloroethanol | Reactant |

| 2-Hydroxyethyl n-octyl sulfide | Analogue |

| Sodium hydroxide | Base |

| Potassium carbonate | Catalyst |

| Cesium carbonate | Catalyst |

| Tetrabutylammonium bromide (TBAB) | Phase-Transfer Catalyst |

| Carbon dioxide | Byproduct |

Phase Transfer Catalysis in Solvent-Free Conditions

Crown Ether-Assisted Phase Transfer

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different phases, typically an aqueous phase and an organic phase. nitrkl.ac.inijirset.com Crown ethers, such as 18-crown-6 (B118740), can be particularly effective as phase transfer catalysts in the synthesis of β-hydroxyethyl alkyl sulfides, including 2-hydroxyethyl heptyl sulfide. researchgate.netrsc.org

The synthesis of 2-hydroxyethyl n-alkyl sulfides can be accomplished under solvent-free conditions at atmospheric pressure using an inorganic acid potassium salt (KA) as a catalyst and a crown ether as a phase transfer agent. researchgate.net The reactants for this process are n-alkyl mercaptan (like heptyl mercaptan) and ethylene carbonate. researchgate.net The crown ether, while not possessing catalytic activity itself, plays a crucial role in transferring the inorganic salt from the solid phase to the liquid organic phase, thus breaking the phase interface restriction. researchgate.net

In a typical reaction, the synergistic catalysis of a potassium salt, such as potassium carbonate (K₂CO₃), with 18-crown-6 significantly accelerates the reaction rate and increases the conversion of the mercaptan compared to using the potassium salt alone. researchgate.net For instance, in the β-hydroxyethylation of n-octyl mercaptan, a combination of 0.3 mol% K₂CO₃ and 0.6 mol% 18-crown-6 can lead to 100% conversion of the mercaptan. researchgate.net

The mechanism of this reaction involves the crown ether complexing with the potassium cation, which enhances the nucleophilicity of the associated anion. This complex is soluble in the organic phase, allowing it to react with the organic substrate. crdeepjournal.orgrsc.org The reaction proceeds via a nucleophilic attack of the thiolate anion on the ethylene carbonate, leading to the ring-opening of the carbonate and subsequent formation of the desired 2-hydroxyethyl alkyl sulfide. researchgate.net

The selectivity for the desired product, n-C₈H₁₇SCH₂CH₂OH, is influenced by the molar ratio of ethylene carbonate to the mercaptan. As this ratio increases, the selectivity tends to decrease, with by-products such as vinyl n-octyl sulfide and ethylene glycol being formed. researchgate.net

Table 1: Effect of Ethylene Carbonate/n-Octyl Mercaptan Molar Ratio on Product Selectivity

| Molar Ratio (EC/n-C₈H₁₇SH) | Selectivity for n-C₈H₁₇SCH₂CH₂OH (%) |

| 1.02 | 97.6 |

| 1.50 | 90.3 |

Data sourced from a study on the β-hydroxyethylation of n-octyl mercaptan. researchgate.net

This method highlights the utility of crown ethers in facilitating reactions that would otherwise be slow or inefficient due to phase limitations, offering a viable route to 2-hydroxyethyl heptyl sulfide and its analogues. crdeepjournal.orgphasetransfercatalysis.com

Reduction-Based Synthetic Strategies

Reduction-based methods offer an alternative pathway for the synthesis of sulfides. While direct reduction methods for the synthesis of 2-hydroxyethyl heptyl sulfide are not extensively detailed in the provided search results, general principles of sulfide synthesis via reduction can be applied.

One common strategy involves the reduction of sulfoxides to their corresponding sulfides. A green and operationally simple method for this transformation utilizes sodium hydrosulfide (B80085) monohydrate (NaSH·H₂O) and a 37% aqueous solution of hydrochloric acid (HCl) under solvent-free conditions. researchgate.net This reaction can be performed at room temperature or with gentle heating and proceeds in the presence of air, avoiding the need for heavy metals or organic reducing agents. researchgate.net The primary by-products of this reaction are non-hazardous sodium chloride and sulfur. researchgate.net However, for more hydrophobic substrates, the heterogeneous nature of the reaction may necessitate an increased amount of reactants and higher temperatures to achieve good conversion. researchgate.net

It is also worth noting the synthesis of iron-sulfide-hydride complexes, which, while not a direct synthesis of the target compound, demonstrates the formation of sulfide bridges through reactions involving thiolates. nih.gov For instance, the reaction of an iron hydride dimer with sodium dodecanethiolate yields a complex containing a sulfide ligand. nih.gov This highlights the reactivity of thiolates in forming C-S bonds, a fundamental step in the synthesis of sulfides.

Green Chemistry Principles in the Synthesis of 2-Hydroxyethyl Heptyl Sulfide

The application of green chemistry principles is paramount in modern synthetic organic chemistry to minimize environmental impact and enhance sustainability. The synthesis of 2-hydroxyethyl heptyl sulfide can be designed and optimized with these principles in mind.

Atom Economy Considerations in Synthetic Design

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. rsc.org Reactions with high atom economy are desirable as they generate less waste.

In the context of 2-hydroxyethyl heptyl sulfide synthesis, addition reactions are generally more atom-economical than substitution or elimination reactions. For example, the synthesis of tertiary 2-alkoxyethylphosphine sulfides via the radical addition of secondary phosphine (B1218219) sulfides to alkyl vinyl ethers is highlighted as an atom-economic process. rsc.org A similar strategy, if applicable to the addition of heptyl mercaptan to an appropriate vinyl ether derivative, could offer a highly atom-economical route to the target molecule or its analogues.

The synthesis of 2-hydroxyethyl heptyl sulfide from heptyl mercaptan and ethylene carbonate, as described in the crown ether-assisted phase transfer section, also demonstrates good atom economy. In the ideal reaction, all atoms from both reactants are incorporated into the final product and carbon dioxide, which is a relatively benign byproduct.

Utilization of Environmentally Benign Solvents and Solvent-Free Processes

The choice of solvent is a critical factor in the environmental footprint of a chemical process. researchgate.net Many traditional organic solvents are toxic, flammable, and contribute to pollution. rsc.org Green chemistry encourages the use of safer, more environmentally friendly solvents or, ideally, the elimination of solvents altogether. ijirset.comrsc.org

The synthesis of 2-hydroxyethyl n-alkyl sulfides using crown ether catalysis can be performed under solvent-free conditions, which is a significant advantage from a green chemistry perspective. researchgate.net This eliminates the need for potentially hazardous organic solvents, reduces waste, and simplifies product purification.

When solvents are necessary, green alternatives are increasingly being explored. Water is an excellent green solvent for many reactions, and its use is a key aspect of green chemistry. ijirset.comresearchgate.net Other alternatives include supercritical fluids and ionic liquids. researchgate.net For the synthesis of sulfide electrolytes, research has focused on replacing toxic solvents like dimethylformamide and tetrahydrofuran (B95107) with greener alternatives such as monoglyme. rsc.org

The reduction of sulfoxides to sulfides using NaSH·H₂O and HCl can also be conducted under organic solvent-free conditions, further demonstrating the feasibility of green synthetic approaches for sulfide synthesis. researchgate.net

Waste Prevention and Byproduct Minimization Strategies

Waste prevention is a fundamental principle of green chemistry, emphasizing the importance of designing chemical syntheses to minimize the generation of waste. ijirset.com This can be achieved through various strategies, including the use of highly selective reactions, catalysts, and atom-economical transformations.

In the phase transfer-catalyzed synthesis of 2-hydroxyethyl heptyl sulfide, optimizing reaction conditions, such as the molar ratio of reactants, is crucial for minimizing the formation of by-products like vinyl n-octyl sulfide and ethylene glycol. researchgate.net

The use of catalytic processes, as seen in the crown ether-assisted synthesis, is inherently a waste prevention strategy. Catalysts, used in small amounts, can facilitate reactions and be recycled, reducing the need for stoichiometric reagents that would otherwise end up as waste. phasetransfercatalysis.com

The reduction of sulfoxides with NaSH and HCl is designed to produce non-hazardous waste, namely sodium chloride and sulfur, which is a significant improvement over methods that generate toxic byproducts. researchgate.net

Catalysis as a Core Green Chemistry Approach

Catalysis is a cornerstone of green chemistry, offering numerous benefits such as increased reaction rates, higher yields, improved selectivity, and the ability to use milder reaction conditions. ijirset.comphasetransfercatalysis.com

Phase transfer catalysis, as discussed in the synthesis of 2-hydroxyethyl heptyl sulfide, is an excellent example of a green catalytic approach. nitrkl.ac.incrdeepjournal.org It enables reactions between immiscible reactants, often allowing for the use of water as a solvent and reducing the need for harsh conditions. ijirset.com

Organocatalysis, which uses small organic molecules as catalysts, is another rapidly developing area of green chemistry. acs.org A recent development in thioether synthesis involves a thiol-free organocatalytic protocol that uses mild conditions to react alcohols and aryl chlorides. acs.org This method employs an indole (B1671886) thiolate organocatalyst that, upon photoexcitation, can activate aryl chlorides for subsequent reaction to form thioethers. acs.org While this specific example is for aryl alkyl thioethers, the principle of using organocatalysts to create C-S bonds under mild conditions is highly relevant to the green synthesis of compounds like 2-hydroxyethyl heptyl sulfide.

The use of catalysts in synthetic routes not only improves efficiency but also aligns with the goals of waste prevention and reduced energy consumption, making it a critical tool for the sustainable production of chemicals. phasetransfercatalysis.comnih.gov

Catalytic Systems in the Synthesis of 2-Hydroxyethyl Heptyl Sulfide Analogues

The addition of a thiol to an epoxide, such as the reaction between 1-heptanethiol and ethylene oxide to form 2-Hydroxyethyl heptyl sulfide, can be facilitated by a range of catalysts. These catalysts activate either the epoxide or the thiol, promoting a more efficient and often regioselective reaction.

The ring-opening of epoxides with thiols can be effectively carried out in the presence of basic catalysts. arkat-usa.orgrsc.orgnih.gov These catalysts function by deprotonating the thiol to form a more nucleophilic thiolate anion, which then readily attacks the epoxide ring. rsc.orgnih.gov Common inorganic bases used for this purpose include sodium hydroxide (NaOH) and potassium hydroxide (KOH). tamu.edu The reaction is typically performed in a suitable solvent, and in some cases, even in water. arkat-usa.org

The use of basic catalysts is a conventional and straightforward method for synthesizing β-hydroxy sulfides. arkat-usa.org For instance, the reaction of various epoxides with thiols has been demonstrated to proceed efficiently in the presence of a base. nih.gov The strength of the base can influence the reaction rate, with stronger bases leading to faster reactions. However, this can also make the reaction difficult to control. nih.gov

| Catalyst | Thiol | Epoxide | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| NaOH | Thiophenol | Fructose-derived epoxide | Water | 70 | 5 | - | arkat-usa.org |

| Base | Thiol | Epoxide | - | - | - | - | nih.gov |

This table presents data for the synthesis of analogues of 2-Hydroxyethyl heptyl sulfide, illustrating the utility of inorganic and basic salt catalysts.

Zeolites and other porous metal silicates can serve as heterogeneous catalysts for the ring-opening of epoxides. researchgate.net These materials offer advantages such as ease of separation from the reaction mixture and potential for reuse. Their porous structure and acidic or basic sites can facilitate the reaction between a thiol and an epoxide.

A study on a porous metal silicate (B1173343) material demonstrated its efficacy in catalyzing the regioselective ring-opening of terminal epoxides. researchgate.net The Lewis acidic sites on the catalyst are believed to activate the epoxide, making it more susceptible to nucleophilic attack by the thiol. This approach allows for the synthesis of β-hydroxy thioethers under mild conditions.

| Catalyst | Thiol | Epoxide | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Porous Metal Silicate | Various | Terminal Epoxides | - | ≤55 | 8 | High | researchgate.net |

This table highlights the use of a porous metal silicate, a type of material related to zeolites, in the synthesis of β-hydroxy thioether analogues.

Phase-transfer catalysis (PTC) is a powerful technique for reactions where the reactants are in different phases, such as a water-soluble nucleophile and an organic-soluble substrate. crdeepjournal.org In the synthesis of 2-hydroxyethyl heptyl sulfide analogues, a phase-transfer catalyst can facilitate the transfer of the thiolate anion from an aqueous phase to the organic phase containing the epoxide. crdeepjournal.org

Quaternary ammonium salts are commonly employed as phase-transfer catalysts. crdeepjournal.org The mechanism involves the exchange of the catalyst's counter-ion with the thiolate anion in the aqueous phase. The resulting lipophilic ion pair then moves into the organic phase, where the thiolate can react with the epoxide. This method can enhance reaction rates and yields by bringing the reactants together. crdeepjournal.org

| Catalyst Type | Reactant 1 | Reactant 2 | System | Benefit | Reference |

| Quaternary Ammonium Salt | Thiolate (aq) | Epoxide (org) | Liquid-Liquid PTC | Increased reaction rate and yield | crdeepjournal.org |

This table provides a general overview of the application of phase transfer catalysis in the synthesis of β-hydroxy thioethers.

A wide variety of metal-based catalysts have been developed for the regioselective ring-opening of epoxides with thiols. mdpi.comnih.govorganic-chemistry.org These catalysts often function as Lewis acids, activating the epoxide by coordinating to the oxygen atom and making the ring more susceptible to nucleophilic attack. nih.gov

Metal-salen complexes, for instance, have been extensively studied for the asymmetric ring-opening of epoxides. mdpi.com Chromium(III)-salen complexes, in particular, have shown high efficiency and enantioselectivity in the reaction of meso-epoxides with thiols. mdpi.com Other metals, such as gallium, have also been used to create multifunctional catalysts that can promote the reaction with high yields and enantiomeric excess. acs.org The choice of metal and ligand can be tuned to control the regioselectivity and stereoselectivity of the reaction. nih.gov

| Metal Catalyst | Ligand | Thiol | Epoxide | Yield (%) | Enantiomeric Excess (%) | Reference |

| Cr(III) Complex | Salen | Benzyl mercaptan | Cyclohexene oxide | High | High | mdpi.com |

| Ga Complex | Linked-BINOL | 4-Methoxyphenol | Various epoxides | 67-94 | 66-96 | acs.org |

| W or Mo Salt | - | Various | Epoxy allylic alcohols | High | - | nih.gov |

| Ni Salt | - | Various | Epoxy allylic sulfonamides | High | - | nih.gov |

This table showcases the diversity of metal-based catalysts and their effectiveness in the synthesis of chiral β-hydroxy thioether analogues.

Mechanistic Investigations of Synthetic Pathways

The reaction between a thiol and an epoxide to form a β-hydroxy thioether generally proceeds via a nucleophilic substitution (SN2) mechanism. youtube.com Under basic conditions, the thiol is first deprotonated to form a thiolate anion, which then acts as the nucleophile. rsc.org

The thiolate attacks one of the carbon atoms of the epoxide ring, leading to the opening of the three-membered ring. youtube.com This attack typically occurs from the backside, resulting in an inversion of stereochemistry at the site of attack. youtube.com The resulting alkoxide is then protonated, often during workup, to yield the final β-hydroxy sulfide product. youtube.com The regioselectivity of the attack on unsymmetrical epoxides is influenced by steric and electronic factors, as well as the nature of the catalyst. youtube.com

The kinetics of the thiol-epoxide reaction are strongly influenced by the presence and nature of the catalyst. In base-catalyzed systems, the reaction is often autocatalytic, meaning the hydroxyl group of the product can participate in the catalysis, accelerating the reaction as it proceeds. rsc.org

Role of Catalysts and Activation Mechanisms

The synthesis of 2-hydroxyethyl heptyl sulfide and its analogs relies on the formation of a carbon-sulfur bond, a process that can be catalyzed and activated through several distinct mechanisms. The choice of catalyst is crucial as it dictates the reaction pathway and efficiency.

Base Catalysis: A common and straightforward method involves base catalysis. In this approach, a base is used to deprotonate the thiol (heptanethiol), generating a highly nucleophilic thiolate anion. youtube.comacs.org This activation step is fundamental for the subsequent nucleophilic attack. Common bases like sodium hydroxide (NaOH) are effective for this purpose. youtube.com The thiolate then reacts with an electrophile, such as 2-chloroethanol, via a bimolecular nucleophilic substitution (SN2) mechanism. youtube.comyoutube.com The mechanism involves a backside attack on the electrophilic carbon, leading to the displacement of the leaving group (e.g., chloride) and the formation of the thioether linkage. youtube.com

Acid Catalysis: Alternatively, acid catalysts can be employed, particularly when starting from an alcohol and a thiol or an epoxide and a thiol. Lewis acids like indium triiodide (InI₃) or erbium(III) triflate (Er(OTf)₃) and solid acid catalysts such as silica-alumina can facilitate the reaction. nih.govresearchgate.netnih.gov In the reaction between an alcohol and a thiol, the acid catalyst protonates the alcohol's hydroxyl group, converting it into a better leaving group (water), thereby promoting nucleophilic attack by the thiol. researchgate.net When using an epoxide (like ethylene oxide) as the starting material, the Lewis acid coordinates to the epoxide's oxygen atom. arkat-usa.orgsci-hub.se This coordination polarizes the C-O bonds, making the ring more susceptible to nucleophilic attack by the thiol. arkat-usa.org This activation mechanism is key to efficient epoxide ring-opening.

Metal Catalysis: Transition metal catalysts, particularly those based on palladium and copper, are widely used for forming C-S bonds, although often in the context of aryl halides. acs.orgpharmacompass.comacs.org These reactions, such as the Migita or Ullmann-type couplings, typically involve oxidative addition of the halide to the metal center, followed by reaction with the thiolate and subsequent reductive elimination to yield the thioether product. pharmacompass.com While more common for aromatic systems, the principles of metal-catalyzed cross-coupling represent an important strategy in the broader context of thioether synthesis. acs.org

Influence of Reaction Conditions on Selectivity and Yield

The efficiency of 2-hydroxyethyl heptyl sulfide synthesis is highly dependent on the specific reaction conditions employed. Factors such as temperature, solvent, reaction time, and the stoichiometry of reactants and catalysts directly impact the product yield and the purity of the final product.

A detailed study on the synthesis of the analogous compound, 2-hydroxyethyl n-octyl sulfide, from 1-octanethiol and 2-chloroethanol highlights the critical nature of these parameters. youtube.com Optimal conditions were identified to maximize the yield. The study found that a molar ratio of 1.2:1 for 2-chloroethanol to 1-octanethiol was ideal. youtube.com The reaction was most effective at a temperature of 52°C and a reaction time of 2 hours. youtube.com Using ethanol as a solvent and a specific amount of sodium hydroxide (4.8 g per 0.1 mol of thiol) as the base catalyst resulted in an average yield of approximately 95.2%. youtube.com Deviation from these optimized conditions could lead to lower yields or the formation of side products.

The choice of solvent is also critical. For SN2 reactions, polar aprotic solvents are often preferred as they can solvate the cation of the base while not strongly solvating the nucleophilic anion, thus enhancing its reactivity. youtube.com In some systems, reactions can even be performed in water, which offers significant environmental benefits. arkat-usa.org For instance, the thiolysis of epoxides has been successfully demonstrated in water at 70°C without any catalyst, affording excellent yields and high regioselectivity. arkat-usa.org

The table below summarizes the optimized reaction conditions found for the synthesis of 2-hydroxyethyl n-octyl sulfide, a close analog of 2-hydroxyethyl heptyl sulfide. youtube.com

| Parameter | Optimal Value |

|---|---|

| Molar Ratio (2-chloroethanol : 1-octanethiol) | 1.2 : 1 |

| Reaction Temperature | 52°C |

| Reaction Time | 2 hours |

| Solvent | Ethanol (40.0 mL per 0.1 mol thiol) |

| Base (NaOH) | 4.8 g per 0.1 mol thiol |

| Average Yield | ~95.2% |

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including the synthesis of thioethers. acs.orgmdpi.com These studies allow for the examination of reaction pathways, transition state structures, and the calculation of activation energy barriers, offering insights that complement experimental findings. nih.govsci-hub.se

For the synthesis of β-hydroxy sulfides via the ring-opening of epoxides, DFT calculations have been used to analyze the reaction under both acidic and basic conditions. researchgate.net These computational models can determine the regioselectivity of the thiol attack on unsymmetrical epoxides by comparing the energy barriers for attack at different carbon atoms. sci-hub.seresearchgate.net For example, in acid-catalyzed mechanisms, the calculations can model the initial protonation or coordination of a Lewis acid to the epoxide oxygen and the subsequent stabilization of charge in the transition state, explaining why attack occurs at the more substituted carbon. sci-hub.seresearchgate.net Conversely, for base-catalyzed reactions (involving a thiolate), DFT studies typically confirm an SN2-type mechanism where the nucleophile attacks the sterically least hindered carbon atom. researchgate.net

DFT methods have also been applied to understand why certain functionals, like range-separated ones, are necessary to accurately model reactions such as thio-Michael additions, preventing erroneous predictions of reaction intermediates. acs.org In more novel catalytic systems, such as a recently discovered metal-free thioetherification of heteroarenes, computational studies were essential in identifying a unique "proton transfer dual ionization (PTDI)" SNAr mechanism. nih.gov While not directly studying 2-hydroxyethyl heptyl sulfide, these examples demonstrate the capability of computational methods to provide a deep, quantitative understanding of the underlying principles governing C-S bond formation.

Derivatization Strategies and Functional Group Transformations

The bifunctional nature of 2-hydroxyethyl heptyl sulfide, possessing both a primary hydroxyl group and a thioether linkage, makes it a versatile building block for further chemical modification.

Modifications at the Hydroxyl Moiety

The primary hydroxyl group is a key site for derivatization, allowing for the introduction of a wide array of functional groups. Standard organic transformations can be applied to modify this moiety:

Esterification: The hydroxyl group can be readily converted into an ester by reacting with acyl chlorides, anhydrides, or carboxylic acids (under Fischer esterification conditions). This is a common strategy for creating derivatives with altered polarity and chemical reactivity. tandfonline.com

Urethane (B1682113) Formation: Reaction with isocyanates provides a high-yield pathway to form stable carbamate (B1207046) (urethane) linkages. tandfonline.comresearchgate.net This reaction is widely used in polymer chemistry and for creating functional materials.

Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis, where it is first deprotonated with a strong base and then reacted with an alkyl halide.

Conversion to Halides: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a chlorine or bromine atom, respectively, converting the alcohol into a more reactive alkyl halide for subsequent nucleophilic substitution reactions.

Transformations Involving the Thioether Linkage

The sulfur atom in the thioether linkage is also a site for chemical transformation, most notably through oxidation. acs.org

Oxidation to Sulfoxide (B87167): The thioether can be selectively oxidized to a sulfoxide using one equivalent of a mild oxidizing agent. Common reagents for this transformation include hydrogen peroxide (H₂O₂), sodium periodate (B1199274) (NaIO₄), or meta-chloroperoxybenzoic acid (m-CPBA). acs.org

Oxidation to Sulfone: Further oxidation of the sulfoxide, or direct oxidation of the thioether with a stronger oxidizing agent or an excess of a reagent like m-CPBA, yields the corresponding sulfone. acs.org Sulfones are highly stable functional groups that significantly alter the electronic properties and polarity of the molecule.

These transformations are summarized in the table below.

| Functional Group | Transformation | Reagent(s) | Product Functional Group |

|---|---|---|---|

| Hydroxyl (-OH) | Esterification | Acyl Chloride, Anhydride | Ester (-OC(O)R) |

| Hydroxyl (-OH) | Urethane Formation | Isocyanate (R-NCO) | Carbamate/Urethane (-OC(O)NHR) |

| Thioether (-S-) | Oxidation | m-CPBA (1 eq.) | Sulfoxide (-S(O)-) |

| Thioether (-S-) | Oxidation | m-CPBA (>2 eq.) | Sulfone (-S(O)₂-) |

Synthesis of Oligomeric and Polymeric Derivatives

The dual functionality of 2-hydroxyethyl heptyl sulfide makes it an excellent candidate monomer for the synthesis of oligomers and polymers.

Polycondensation Polymers: The hydroxyl group enables the molecule to act as a monomer in polycondensation reactions. mdpi.com

Polyesters: By reacting 2-hydroxyethyl heptyl sulfide with a dicarboxylic acid or its derivative (like a diacyl chloride), a polyester (B1180765) can be formed. The thioether group would remain as a pendant side chain, imparting unique properties to the polymer backbone.

Polyurethanes: The reaction of the hydroxyl group with a diisocyanate monomer leads to the formation of polyurethanes. ontosight.aiontosight.ai The resulting polymer would feature repeating urethane linkages in the backbone and pendant heptyl sulfide groups, which could influence properties like thermal stability, solubility, and refractive index.

Polymers via Thiol-Based Chemistry: If the synthetic precursor, heptanethiol, is used in conjunction with other monomers, or if the thioether is cleaved back to a thiol, it can participate in other polymerization schemes.

Thiol-Ene/Thiol-Yne Polymerization: "Click" chemistry reactions, such as the radical-mediated thiol-ene or base-catalyzed thiol-yne reactions, are highly efficient methods for creating polymers. tandfonline.com A bifunctional monomer containing a thiol and another reactive group could be polymerized with di-enes or di-ynes to form cross-linked or linear polythioethers. tandfonline.com

Use as a Chain Transfer Agent: Compounds containing a thiol group are well-known chain transfer agents (CTAs) in free-radical polymerization. researchgate.netpstc.org While 2-hydroxyethyl heptyl sulfide itself is a thioether, its precursor, heptanethiol, or related thiol-containing derivatives, can be used to control the molecular weight of polymers like polystyrene or polyacrylates. The use of a "chain transfer monomer" that can both participate in polymerization and act as a CTA allows for the synthesis of branched polymers with high molecular weight. researchgate.net The hydroxyl functionality on 2-hydroxyethyl heptyl sulfide provides a handle for incorporating it into such systems.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for both assessing the purity of a synthesized compound and for isolating it from reactants and byproducts.

Gas Chromatography (GC) is an ideal technique for separating and analyzing volatile compounds like 2-Hydroxyethyl heptyl sulfide. It is commonly used to assess the purity of a sample and to determine the yield of a chemical reaction. youtube.com

To determine the reaction yield, a sample of the crude reaction mixture is injected into the GC. The components of the mixture are separated based on their boiling points and affinity for the stationary phase within the GC column. youtube.com A detector measures the quantity of each component as it elutes from the column, producing a chromatogram that displays peaks corresponding to each substance.

The area under the peak for 2-Hydroxyethyl heptyl sulfide is directly proportional to its amount in the sample. youtube.com For accurate quantification, a known amount of an internal standard is added to the sample before injection. By comparing the peak area of the product to the peak area of the internal standard, the exact amount of product formed can be calculated. The percent yield is then determined by dividing this actual yield by the theoretical yield calculated from the reaction stoichiometry. youtube.comnih.gov The retention time (the time it takes for the compound to travel through the column) is a characteristic property that can help identify the compound in the mixture.

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), a subset of Size-Exclusion Chromatography (SEC), is a premier analytical technique for determining the molecular weight distribution of polymers. cmu.eduyoutube.com The method separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. cmu.edu The process involves a column packed with a porous stationary phase, typically polymer-based beads. youtube.com

When a polymer solution passes through the column, larger macromolecules that cannot enter the pores of the beads travel a shorter path and elute first. cmu.eduyoutube.com Conversely, smaller molecules penetrate the pores to varying extents, resulting in a longer retention time and later elution. youtube.com This size-based separation allows for the characterization of the molecular weight distribution, a critical parameter that influences the physical and chemical properties of polymeric materials. cmu.edu

GPC is widely used in polymer science to assess the purity, molecular weight, and polydispersity of polymers, including those used in advanced materials like high-performance adhesives or conductive polymers. youtube.com While no specific GPC studies on polymers derived from 2-Hydroxyethyl heptyl sulfide are documented in the search results, this technique would be essential for analyzing such polymers.

Table 1: General Parameters for GPC Analysis

| Parameter | Description | Typical Values/Conditions |

|---|---|---|

| Stationary Phase | Porous beads packed in the column. | Polystyrene-divinylbenzene, silica-based phases. chromatographyonline.com |

| Mobile Phase | Solvent used to dissolve the polymer and carry it through the column. | Tetrahydrofuran (THF), Toluene, Chloroform. |

| Detector | Used to monitor the polymer as it elutes from the column. | Refractive Index (RI), UV-Vis, Light Scattering (LS). cmu.edu |

| Calibration | A curve generated using standards of known molecular weight. | Polystyrene, PMMA standards. |

Thermal Analysis Methods

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure changes in the mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. The output is a TGA curve, which plots mass against temperature or time, revealing information about thermal stability, decomposition temperatures, and the composition of the material.

In a typical TGA experiment, a small amount of the sample is placed in a pan attached to a precision balance inside a furnace. The temperature is changed according to a predefined program. Any mass loss observed corresponds to processes like decomposition, evaporation, or reduction, while a mass gain can indicate oxidation. For instance, TGA has been used to study the thermal properties of materials like cyclotriphosphazenes, which are known for their fire-retardant capabilities. mdpi.com Similarly, it has been employed to determine the water content and thermal behavior of hydrogels such as poly(2-hydroxyethyl methacrylate) (pHEMA). researchgate.net

Although no TGA data for 2-Hydroxyethyl heptyl sulfide is available, this method would be invaluable for determining its boiling point, thermal decomposition profile, and potential applications at elevated temperatures. Recently, a method was developed to determine the Brunauer–Emmett–Teller (BET) surface area using a thermogravimetric analyzer (TGA). wikipedia.org

Table 2: Hypothetical TGA Data Interpretation for a Thioether Compound

| Temperature Range (°C) | Mass Loss (%) | Associated Event |

|---|---|---|

| 100 - 150 | ~1% | Loss of adsorbed water/volatile impurities |

| 220 - 280 | ~98% | Onset of thermal decomposition/boiling |

Surface and Morphological Characterization for Related Materials

The characterization of surface features and internal structure is crucial for understanding the properties of materials.

Field Emission Scanning Electron Microscopy (FE-SEM)

Field Emission Scanning Electron Microscopy (FE-SEM) is an advanced imaging technique that provides exceptionally high-resolution images of a material's surface topography. spectral.seyoutube.com It differs from conventional Scanning Electron Microscopy (SEM) in its electron source; FE-SEM uses a field emission gun that produces a brighter, more coherent, and smaller-diameter electron beam. youtube.comiaea.org This allows for significantly better spatial resolution, often down to the nanometer scale (1-5 nm), even at low accelerating voltages. youtube.comiaea.org

FE-SEM is particularly useful for examining the fine surface details of nanomaterials, polymers, and biological samples. youtube.comiaea.org The instrument scans the sample with the focused electron beam, and various detectors collect the resulting signals, such as secondary electrons (for topography) and backscattered electrons (for compositional contrast). iaea.orgmines.edu Many systems are also equipped with Energy Dispersive X-ray Spectroscopy (EDS) for elemental analysis. iaea.orgelsevierpure.com

While no FE-SEM images of 2-Hydroxyethyl heptyl sulfide exist in the reviewed literature, this technique would be ideal for visualizing the morphology of materials synthesized from or coated with this compound, such as nanoparticles or polymer films.

X-ray Diffraction (XRD) for Crystalline Structures

X-ray Diffraction (XRD) is a non-destructive analytical method used to determine the atomic and molecular structure of a crystal. libretexts.org The technique relies on the principle that when a beam of X-rays strikes a crystalline material, the atoms in the crystal lattice diffract the X-rays in a predictable pattern. libretexts.org This diffraction pattern is unique to the specific crystal structure.

The arrangement of atoms must be ordered and periodic for diffraction to occur. libretexts.org By analyzing the angles and intensities of the diffracted beams, researchers can deduce information about the crystal lattice, including lattice parameters, phase purity, and crystallite size. science.gov For example, XRD is used to confirm the crystal structure of newly synthesized compounds and to identify the different phases present in a material, such as in the analysis of iron sulfide nanocrystals. science.govresearchgate.net

For 2-Hydroxyethyl heptyl sulfide, XRD analysis would be necessary to study its solid-state structure if it can be crystallized. Such data would provide definitive proof of its molecular arrangement.

Table 3: General XRD Peak Interpretation

| 2θ Angle (degrees) | Intensity | Miller Indices (hkl) | Interpretation |

|---|---|---|---|

| Low Angles | High | (100), (010) | Indicates large lattice spacing. |

| Various Angles | Sharp, well-defined | Specific to structure | Crystalline material with a well-ordered lattice. |

Brunauer-Emmett-Teller (BET) Surface Area Analysis

The Brunauer-Emmett-Teller (BET) method is a foundational technique for measuring the specific surface area of solid and porous materials. wikipedia.orgupi.edu It is based on the physical adsorption of a gas (typically nitrogen at 77 K) onto the material's surface in multiple layers. wikipedia.orgsci-hub.se

The analysis involves measuring the amount of gas adsorbed at various relative pressures. The BET theory extends the Langmuir theory of monolayer adsorption to multilayer adsorption, allowing for the calculation of the amount of gas required to form a single molecular layer (a monolayer) on the surface. sci-hub.sephyschemres.org From this monolayer capacity, the total specific surface area of the material can be calculated. physchemres.org

This analysis is critical in fields where surface interactions are important, such as catalysis, gas storage, and adsorption processes. wikipedia.orgsci-hub.se While no BET analysis has been performed on 2-Hydroxyethyl heptyl sulfide, the technique would be essential for characterizing the surface area of any porous material derived from it.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| 2-Hydroxyethyl heptyl sulfide |

| Poly(2-hydroxyethyl methacrylate) (pHEMA) |

| Iron Sulfide |

| Cyclotriphosphazenes |

| Nitrogen |

| Polystyrene |

| PMMA (Poly(methyl methacrylate)) |

| Tetrahydrofuran (THF) |

| Toluene |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy is a powerful surface analysis technique that provides quantitative information about the elemental composition and chemical states of the top 1-10 nanometers of a surface. For a thin film of 2-Hydroxyethyl heptyl sulfide, XPS would be instrumental in confirming the presence of sulfur, carbon, and oxygen and in ascertaining the integrity of its chemical structure.

Detailed Research Findings:

An XPS analysis of a 2-Hydroxyethyl heptyl sulfide film would involve acquiring survey scans to identify all present elements, followed by high-resolution scans of the C 1s, O 1s, and S 2p regions.

Sulfur (S 2p): The S 2p spectrum is particularly diagnostic for this compound. A single doublet is expected, corresponding to the sulfide (-S-) moiety. The S 2p3/2 peak for a sulfide is typically observed around 163.5 eV. researchgate.netrsc.org The absence of peaks at higher binding energies (e.g., >166 eV for sulfones or sulfates) would confirm that the sulfur atom has not undergone oxidation. thermofisher.com The spin-orbit splitting between the S 2p3/2 and S 2p1/2 components is approximately 1.2 eV with an intensity ratio of 2:1. thermofisher.com

Oxygen (O 1s): The O 1s spectrum would show a primary peak corresponding to the hydroxyl (-OH) group. The binding energy for this functional group is typically found in the range of 532.5 to 533.5 eV. This peak would be distinct from oxygen in a carbonyl or ether linkage.

Carbon (C 1s): The high-resolution C 1s spectrum would be deconvoluted into multiple components, reflecting the different chemical environments of the carbon atoms in the molecule. Three main peaks would be anticipated:

A large peak at approximately 285.0 eV, attributed to the six methylene carbons of the heptyl chain (-CH2-). This peak may also include the C-S bonded carbon.

A peak shifted to a higher binding energy, around 286.5 eV, corresponding to the carbon atom bonded to the hydroxyl group (-C-OH).

A peak for the carbon atom adjacent to the sulfur atom (-C-S-), which would also be expected near 285.0 eV, often overlapping with the main aliphatic carbon signal.

The quantification of these peaks would allow for the determination of the elemental ratios (C:S:O), which should align with the stoichiometric ratio of 9:1:1 for 2-Hydroxyethyl heptyl sulfide.

Table 1: Predicted XPS Binding Energies for 2-Hydroxyethyl Heptyl Sulfide Data is based on typical values for similar functional groups and should be considered illustrative.

| Core Level | Functional Group | Predicted Binding Energy (eV) | Reference |

|---|---|---|---|

| S 2p3/2 | Sulfide (R-S-R') | ~163.5 | researchgate.netrsc.org |

| O 1s | Hydroxyl (-OH) | ~533.0 | |

| C 1s | Aliphatic (-C-C-) | ~285.0 | |

| C 1s | Carbon-Sulfur (-C-S) | ~285.0 | |

| C 1s | Carbon-Oxygen (-C-OH) | ~286.5 |

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)

ToF-SIMS is an extremely surface-sensitive technique that analyzes the outermost 1-2 nanometers of a sample. carleton.edu It involves bombarding the surface with a pulsed primary ion beam, which causes the ejection of secondary ions. carleton.edu These ions are then analyzed based on their mass-to-charge ratio, providing detailed molecular information and fragmentation patterns. youtube.com For 2-Hydroxyethyl heptyl sulfide, ToF-SIMS can confirm the molecular identity and provide insights into its orientation on a substrate.

Detailed Research Findings:

In a static ToF-SIMS experiment, where the primary ion dose is kept low to avoid significant sample damage, both positive and negative ion spectra would be collected. ornl.govosti.gov

Positive Ion Spectrum: The positive ion spectrum would be expected to show the protonated molecular ion [M+H]+ at a mass-to-charge ratio (m/z) of 177.13. Characteristic fragment ions would also be prominent, resulting from the cleavage of specific bonds. Key expected fragments include:

Loss of the hydroxyl group: [M-OH]+ at m/z 159.12.

Cleavage of the C-S bond, leading to the heptyl fragment [C7H15]+ at m/z 99.12 and the hydroxyethyl (B10761427) sulfide fragment [C2H5OS]+ at m/z 77.01.

Cleavage adjacent to the sulfur atom, yielding fragments like [CH2CH2OH]+ at m/z 45.03 and [SC7H15]+ at m/z 131.09.

Smaller hydrocarbon fragments from the heptyl chain (e.g., C3H7+, C4H9+, C5H11+).

Negative Ion Spectrum: The negative ion spectrum would likely show the deprotonated molecular ion [M-H]- at m/z 175.12. Other significant fragments could include [S]-, [SH]-, and [OCH2CH2S]-.

The relative intensities of the headgroup fragments (related to the hydroxyethyl portion) versus the tail fragments (from the heptyl chain) can provide information about the molecular orientation in a self-assembled monolayer. For instance, a higher intensity of fragments from the exposed part of the molecule is often observed.

Table 2: Predicted ToF-SIMS Fragments for 2-Hydroxyethyl Heptyl Sulfide Theoretical m/z values are calculated based on the most abundant isotopes.

| Fragment Ion | Formula | Predicted m/z (Positive Mode) | Predicted m/z (Negative Mode) |

|---|---|---|---|

| Protonated Molecular Ion | [C9H21OS]+ | 177.13 | - |

| Deprotonated Molecular Ion | [C9H19OS]- | - | 175.12 |

| Heptyl Cation | [C7H15]+ | 99.12 | - |

| Hydroxyethyl Cation | [C2H5O]+ | 45.03 | - |

| Thioheptyl Cation | [SC7H15]+ | 131.09 | - |

| Thioethoxide Anion | [SC2H4O]- | - | 76.00 |

X-ray Reflectivity (XRR) and Grazing Incidence Small-Angle X-ray Scattering (GISAXS) for Thin Films

When 2-Hydroxyethyl heptyl sulfide is deposited as a thin film, for example, as a self-assembled monolayer (SAM) on a flat substrate like silicon or gold, X-ray scattering techniques are invaluable for determining its structural properties. nih.gov

X-ray Reflectivity (XRR):

XRR is a non-destructive technique used to determine the thickness, electron density, and interfacial roughness of thin films with sub-nanometer precision. measurlabs.comkfki.hueag.com An X-ray beam is directed at the film at a very shallow (grazing) angle, and the intensity of the reflected X-rays is measured as a function of the angle.

Detailed Research Findings:

For a monolayer of 2-Hydroxyethyl heptyl sulfide on a silicon wafer, the XRR curve would exhibit oscillations known as Kiessig fringes. The spacing of these fringes is inversely related to the film thickness. By fitting the experimental data to a model (e.g., based on the Parratt formalism), one can extract key parameters: kfki.hu

Film Thickness: This corresponds to the average height of the molecular layer. For a fully extended molecule, the length can be estimated, and a comparison with the measured thickness allows for the calculation of the average molecular tilt angle with respect to the surface normal. northwestern.edu

Electron Density: The electron density of the film can be determined from the critical angle of total external reflection. This value is related to the molecular packing density within the monolayer. A lower-than-bulk density might indicate a less densely packed film.

Surface and Interface Roughness: The rate at which the reflectivity signal decays with increasing angle is related to the roughness of the film's surface (film-air interface) and the film-substrate interface. kfki.hu

Table 3: Illustrative XRR Data for a 2-Hydroxyethyl Heptyl Sulfide Monolayer This hypothetical data represents a plausible result for a well-ordered monolayer on a silicon substrate.

| Parameter | Hypothetical Value | Information Derived |

|---|---|---|

| Film Thickness | 13.5 Å | Average height of the molecular layer. Allows for tilt angle calculation. |

| Electron Density | 0.31 e-/Å3 | Related to the packing density of the molecules. |

| Surface Roughness (Film/Air) | 3.2 Å | Indicates the smoothness of the top surface of the film. |

| Interface Roughness (Film/Substrate) | 2.5 Å | Indicates the uniformity of the film's attachment to the substrate. |

Grazing Incidence Small-Angle X-ray Scattering (GISAXS):

While XRR provides information about the structure perpendicular to the surface, GISAXS probes the lateral ordering and morphology of nanostructures within a thin film. mdpi.comwashington.educornell.edu The technique is particularly useful for characterizing the in-plane packing and spacing of molecules in a self-assembled system. cornell.edugisaxs.com

Detailed Research Findings:

If the 2-Hydroxyethyl heptyl sulfide molecules were to form an ordered or semi-ordered array on a substrate, the GISAXS pattern would display distinct scattering features.

In-Plane Scattering Peaks: The appearance of diffraction peaks or rods in the GISAXS pattern parallel to the substrate plane would indicate lateral ordering. The position of these peaks (in reciprocal space) corresponds to the average distance between neighboring molecules.

Form Factor Scattering: The shape and intensity distribution of the scattering pattern can also provide information about the average shape and size of the domains or aggregates formed by the molecules on the surface.

Theoretical and Computational Studies on 2 Hydroxyethyl Heptyl Sulfide Systems

Quantum Chemical Approaches for Molecular Structure and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT), ab initio, and semi-empirical calculations, are fundamental to predicting the behavior of chemical compounds. These methods can elucidate reaction mechanisms, determine energy profiles, and describe the electronic structure of molecules.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Energy Profiles

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is instrumental in mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. For instance, DFT studies on similar sulfur-containing molecules, like thioethers, have been used to investigate the mechanisms of their synthesis, such as the palladium-catalyzed hydrothiolation of alkynes. nih.gov Such studies provide insights into the step-by-step process of bond formation and breaking. However, no specific DFT calculations detailing the reaction pathways or energy profiles for the formation or reactions of 2-Hydroxyethyl heptyl sulfide (B99878) have been found in the reviewed literature.

Ab Initio and Semi-Empirical Methods

Ab initio methods, which are based on first principles without the inclusion of empirical parameters, and semi-empirical methods, which use some experimental data to simplify calculations, are also valuable tools in computational chemistry. nih.govresearchgate.net They can be used to predict molecular geometries, vibrational frequencies, and other properties. While these methods have been applied to a wide range of organic molecules, there is no evidence of their specific application to generate a detailed theoretical understanding of 2-Hydroxyethyl heptyl sulfide in the available scientific literature.

Molecular Modeling and Simulation of Interactions

Molecular modeling and simulations allow for the study of complex systems, such as the behavior of molecules in solution or their interaction with surfaces.

Studies on Solvation Effects and Interfacial Adsorption

The presence of both a hydroxyl group and a sulfide linkage in 2-Hydroxyethyl heptyl sulfide suggests it would have interesting behavior in different solvents and at interfaces. Computational studies on similar functionalized long-chain molecules often explore how the molecule interacts with solvent molecules and how it might adsorb onto surfaces. For example, the solvation properties of molecules can be predicted using quantum chemical calculations to determine partition coefficients. mdpi.com However, specific studies detailing the solvation effects or the interfacial adsorption characteristics of 2-Hydroxyethyl heptyl sulfide are not present in the current body of scientific literature.

Prediction of Molecular Interactions with Catalytic Surfaces

The interaction of sulfur-containing compounds with metal surfaces is a critical area of research in catalysis and materials science. DFT calculations are frequently employed to study the adsorption of sulfur and organosulfur compounds on various metal surfaces to understand poisoning effects or catalytic activity. cam.ac.uknih.govnih.gov These studies can predict the preferred binding sites, adsorption energies, and the electronic changes that occur upon adsorption. While general principles of sulfur-metal interactions are well-documented, there are no specific computational predictions for how 2-Hydroxyethyl heptyl sulfide would interact with catalytic surfaces.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are invaluable for elucidating complex reaction mechanisms that are difficult to probe experimentally. researchgate.netresearchgate.netchemrxiv.org By modeling the reactants, intermediates, transition states, and products, a detailed, step-by-step picture of a chemical transformation can be developed. For related compounds, computational studies have been used to understand oxidation reactions of sulfides cuny.eduwhiterose.ac.uk and their formation. researchgate.net Unfortunately, the reaction mechanisms involving 2-Hydroxyethyl heptyl sulfide have not been a specific focus of such computational investigations, leaving a void in the understanding of its chemical transformations at a molecular level.

Transition State Analysis and Energy Barrier Determination

Transition state analysis is a cornerstone of computational chemistry, utilized to map the energy landscape of a chemical reaction and identify the highest energy point, the transition state, which reactants must surmount to become products. The energy difference between the reactants and the transition state is the activation energy or energy barrier.

Theoretical studies on the oxidation of simple thioethers, such as dimethyl sulfide, provide a foundational model. The oxidation of a sulfide to a sulfoxide (B87167), a likely transformation for 2-hydroxyethyl heptyl sulfide, proceeds through a transition state where the oxidant (e.g., a peroxide or hydroxyl radical) interacts with the sulfur atom. Computational models, like Density Functional Theory (DFT), can calculate the geometry and energy of this transition state. For instance, studies on the reaction of dimethyl sulfide with hydroxyl radicals have identified the transition states for both addition and hydrogen-abstraction pathways, determining their respective energy barriers. acs.org

In the context of 2-hydroxyethyl heptyl sulfide, a key reaction would be its oxidation. The energy barrier for this process would be influenced by the electronic nature of the sulfur atom and steric hindrance from the heptyl and 2-hydroxyethyl groups. The presence of the hydroxyl group could also lead to intramolecular interactions that might stabilize or destabilize the transition state, for example, through hydrogen bonding. While specific energy values are not available for 2-hydroxyethyl heptyl sulfide, theoretical studies on the oxidation of other sulfur compounds have shown activation energies to be significant, often in the range of 25-50 kcal/mol, depending on the oxidant and the specific thioether. researchgate.net

Table 1: Representative Calculated Activation Barriers for Thioether Oxidation (General Examples)

| Reactant System | Oxidant | Computational Method | Calculated Activation Barrier (kcal/mol) |

| Dimethyl Sulfide + •OH | Hydroxyl Radical | Quantum Chemical | Positive activation energy determined |

| Thiophene Derivative | H₂O₂ | DFT (ωB97X-D) | ~27 (for sulfone formation) |

| 2-Pyrimidinethiol Dimer | Electrochemical | DFT (B3LYP) | 33-35 (for tautomerization) |

Note: This table presents generalized data from studies on other sulfur compounds to illustrate the range of activation energies and is not specific to 2-Hydroxyethyl heptyl sulfide.

Electronic Structure Analysis and Orbital Interactions

The electronic structure of 2-hydroxyethyl heptyl sulfide is central to its reactivity. The sulfur atom, being less electronegative than oxygen, possesses lone pairs of electrons that are more diffuse and polarizable, making it a good nucleophile. masterorganicchemistry.com The highest occupied molecular orbital (HOMO) is typically localized on the sulfur atom, indicating that this is the primary site for electrophilic attack.

The presence of the hydroxyl group introduces the possibility of intramolecular hydrogen bonding between the hydroxyl proton and one of the sulfur's lone pairs. Computational studies can predict the strength and geometry of such an interaction. This type of hydrogen bond could influence the conformation of the molecule and the reactivity of both the sulfur and hydroxyl groups. Mechanistic studies on related systems have shown that hydrogen bonding can play a crucial role in directing the stereoselectivity of reactions. nih.gov

Table 2: General Electronic Properties of Thioethers

| Property | General Observation for Thioethers | Implication for 2-Hydroxyethyl Heptyl Sulfide |

| HOMO Localization | Primarily on the sulfur atom's lone pairs. | The sulfur atom is the primary site for electrophilic attack and oxidation. |

| Sulfur Nucleophilicity | Higher than corresponding ethers due to greater polarizability. youtube.com | Expected to be a reactive nucleophile in S_N2 reactions. |

| C-S Bond Polarity | Less polar than C-O bonds. | Contributes to the overall nonpolar character of the heptyl chain. |

| Potential for H-Bonding | The sulfur atom can act as a weak hydrogen bond acceptor. | The hydroxyl group may form an intramolecular hydrogen bond with the sulfur atom, influencing conformation and reactivity. |

Studies on Chirality and Stereospecificity

The sulfur atom in 2-hydroxyethyl heptyl sulfide is not a stereocenter. However, upon oxidation to the corresponding sulfoxide, 2-hydroxyethyl heptyl sulfoxide, the sulfur atom becomes a stereogenic center, as it is bonded to four different groups (the heptyl group, the 2-hydroxyethyl group, an oxygen atom, and a lone pair of electrons). illinois.edu This results in the possibility of two enantiomers, (R)- and (S)-2-hydroxyethyl heptyl sulfoxide.

Computational studies are instrumental in understanding the stereospecificity of reactions that create such chiral sulfoxides. For example, in an asymmetric oxidation, a chiral catalyst would be used to selectively produce one enantiomer over the other. Theoretical modeling can help to elucidate the mechanism of stereoselectivity by analyzing the transition states leading to the (R) and (S) products. The lower energy transition state corresponds to the major enantiomer formed. These studies often reveal that non-covalent interactions, such as hydrogen bonding and steric repulsion, between the substrate, the oxidant, and the chiral catalyst are responsible for the observed enantioselectivity. nih.gov

While no specific stereospecific studies on 2-hydroxyethyl heptyl sulfide are available, research on the asymmetric oxidation of other sulfides has shown that high enantiomeric excesses can be achieved. acs.org The principles from these studies would apply to the potential asymmetric synthesis of chiral 2-hydroxyethyl heptyl sulfoxide. The hydroxyl group in the molecule could act as a directing group, coordinating to a metal-based catalyst and influencing the facial selectivity of the oxidation.

Chemical Reactivity and Transformation Studies of 2 Hydroxyethyl Heptyl Sulfide

Oxidation Reactions of the Thioether Moiety

The sulfur atom in 2-Hydroxyethyl heptyl sulfide (B99878) is susceptible to oxidation, a common reaction for thioethers. This process can yield different products depending on the oxidant and reaction conditions.

The oxidation of thioethers like 2-Hydroxyethyl heptyl sulfide typically proceeds in a stepwise manner. A mild oxidation converts the sulfide to a sulfoxide (B87167), while a stronger oxidant can further oxidize the sulfoxide to a sulfone. youtube.com This reactivity is attributed to the ability of sulfur to have an expanded octet. masterorganicchemistry.com